2-Cyano-3-(2,6-dichlorophenyl)-n-(2-phenylethyl)prop-2-enamide
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Overview
Description
2-Cyano-3-(2,6-dichlorophenyl)-n-(2-phenylethyl)prop-2-enamide is an organic compound that belongs to the class of nitriles It features a cyano group, a dichlorophenyl group, and a phenylethyl group attached to a propenamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(2,6-dichlorophenyl)-n-(2-phenylethyl)prop-2-enamide can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dichlorobenzaldehyde with malononitrile in the presence of a base to form the corresponding 2-cyano-3-(2,6-dichlorophenyl)acrylonitrile. This intermediate can then be reacted with 2-phenylethylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(2,6-dichlorophenyl)-n-(2-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be studied for its effects on biological systems.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(2,6-dichlorophenyl)-n-(2-phenylethyl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the dichlorophenyl group may play a role in binding to these targets, leading to specific biological effects. The exact pathways and molecular targets would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-3-(2,6-dichlorophenyl)acrylonitrile: A precursor in the synthesis of the target compound.
2-Phenylethylamine: A component used in the synthesis.
2,6-Dichlorobenzaldehyde: Another precursor in the synthetic route.
Uniqueness
2-Cyano-3-(2,6-dichlorophenyl)-n-(2-phenylethyl)prop-2-enamide is unique due to its combination of functional groups, which may confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
(E)-2-cyano-3-(2,6-dichlorophenyl)-N-(2-phenylethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O/c19-16-7-4-8-17(20)15(16)11-14(12-21)18(23)22-10-9-13-5-2-1-3-6-13/h1-8,11H,9-10H2,(H,22,23)/b14-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQQKNQBTOWQAJ-SDNWHVSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=CC2=C(C=CC=C2Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CCNC(=O)/C(=C/C2=C(C=CC=C2Cl)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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